molecular formula C15H21N3O4S B1678378 Panipenem CAS No. 87726-17-8

Panipenem

Katalognummer B1678378
CAS-Nummer: 87726-17-8
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: TYMABNNERDVXID-DLYFRVTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Panipenem is a carbapenem antibiotic used in combination with betamipron . It is not used in the United States . It has a broad spectrum of in vitro activity covering a wide range of Gram-negative and Gram-positive aerobic and anaerobic bacteria .


Synthesis Analysis

The synthesis of Panipenem and other carbapenems has been extensively studied . The Witting reaction, Mitsunobu reaction, Dieckmann reaction, palladium-catalyzed hydrogenolysis, E. coli-based cloned synthesis, and biosynthetic enzymes such as carbapenem synthetase (carA), carboxymethylproline synthase (carB), carbapenem synthase (carC) have been used in the synthesis .


Molecular Structure Analysis

The molecular formula of Panipenem is C15H21N3O4S . It has an average mass of 339.410 Da and a monoisotopic mass of 339.125275 Da .


Chemical Reactions Analysis

The degradation of Panipenem in an aqueous solution follows pseudo-first-order kinetics at all the pH values tested . A complex reaction mechanism was found under acidic conditions, where Panipenem and its degradation products are factors causing an unusual increase in the degradation rate .


Physical And Chemical Properties Analysis

Panipenem has a density of 1.6±0.1 g/cm3, a boiling point of 555.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.4 mmHg at 25°C . It also has an enthalpy of vaporization of 96.2±6.0 kJ/mol and a flash point of 289.7±32.9 °C .

Wissenschaftliche Forschungsanwendungen

Population Pharmacokinetics in Neonates

  • Methods of Application : Panipenem was infused over a period of 60 minutes in a dose of 10.2–34.7 mg/kg bd in 21 patients, tid in one patient and four times daily in one patient for a mean of 10.7 days. Blood samples were obtained just before the infusion and 1–2 h after and again 6 h after the infusion .
  • Results : The study found that clearance levels in patients with postconceptional age (PCA) less than 33 weeks were significantly lower than those with PCA greater than 33 weeks. The final formulae for the population pharmacokinetic parameters are as follows: CL = 0.0832 (PCA < 33 weeks), CL = 0.179 × BW (PCA > 33 weeks), V = 0.53 × BW .

Broad Spectrum Antibiotic

  • Summary of Application : Panipenem is a carbapenem antibiotic with a broad spectrum of activity against most bacterial strains of many species. It is often the last line of defense against resistant organisms .
  • Methods of Application : The specific methods of application would depend on the type of infection being treated. However, carbapenems like Panipenem are generally administered intravenously .
  • Results : Carbapenems are unique because they are relatively resistant to hydrolysis by most beta-lactamases. They are regarded as safe, generally well-tolerated, and effective against severe infections .

Treatment of Infections in Adult Cancer Patients

  • Summary of Application : Panipenem has been used to treat infections in adult cancer patients. It has good activity against a broad range of aerobic and anaerobic bacteria .
  • Methods of Application : The specific methods of application would depend on the type of infection being treated. However, Panipenem is generally administered intravenously .
  • Results : Panipenem has demonstrated efficacy in adults, the elderly, and children with various infections. It also proved better in vitro activity against Streptococcus pneumoniae and had a lower frequency of seizures as a side effect than imipenem .

Oral Drug Delivery

  • Summary of Application : The development of antibiotics with sufficient bioavailability has made switch therapy (short IV therapy of 2-3 days followed by oral treatment for the remainder) feasible .
  • Methods of Application : The therapeutic agent must be chemically stable, enzymatically stable, and resistant to the environment of the gut with proper dissolution, permeability, and solubility characteristics .
  • Results : Oral drug delivery holds many benefits over other dosage forms. It is easy to use and painless with high patient compliance and preference. It is cost-effective, has the least sterility issues and its application holds no safety risk .

Synthesis and Pharmacological Activities

  • Summary of Application : Many schemes on synthesis, structure-activity relationship (SAR), and biological activities have been carried out, and several carbapenems have been developed .
  • Methods of Application : Various reactions such as Witting reaction, Mitsunobu reaction, Dieckmann reaction, palladium-catalyzed hydrogenolysis, E. coli-based cloned synthesis, as well as biosynthetic enzymes such as carbapenem synthetase (carA), carboxymethylproline synthase (carB), carbapenem synthase (carC) are included .
  • Results : Carbapenems are biologically mainly active in the infections like urinary tract infections, bloodstream infections, tuberculosis, intra-abdominal infections, and pathogens like anaerobes, gram-positive and gram-negative bacteria .

Treatment of Infections in Elderly and Children

  • Summary of Application : Panipenem has demonstrated efficacy in adults, the elderly and children with various infections .
  • Methods of Application : The specific methods of application would depend on the type of infection being treated. However, Panipenem is generally administered intravenously .
  • Results : Panipenem also proved better in vitro activity against Streptococcus pneumoniae and had a lower frequency of seizures as a side effect than imipenem .

Treatment of Neonatal Sepsis

  • Summary of Application : Panipenem has been used in the treatment of neonatal sepsis, a severe infection in newborns that can lead to significant mortality and long-term morbidity .
  • Methods of Application : Panipenem was administered to neonates with sepsis. The dosage and duration of treatment were determined based on the severity of the infection and the patient’s response to the drug .
  • Results : The study found that Panipenem was effective in treating neonatal sepsis. It also suggested that a Panipenem dosage regimen of 10–20 mg/kg every 12 hours should yield concentrations within the accepted therapeutic range .

Oral Drug Delivery

  • Summary of Application : Panipenem has been studied for its potential in oral drug delivery. This is particularly important for antibiotics, as oral administration is generally preferred due to its ease of use and high patient compliance .
  • Methods of Application : The study involved the development of an oral formulation of Panipenem. The formulation needed to ensure that the drug was chemically stable, enzymatically stable, and resistant to the environment of the gut .
  • Results : The study found that oral drug delivery of Panipenem could be feasible with the development of antibiotics with sufficient bioavailability .

Empirical Monotherapy in Adult Cancer Patients

  • Summary of Application : Panipenem has been used as empirical monotherapy for adult cancer patients with febrile neutropenia .
  • Methods of Application : The specific methods of application would depend on the type of infection being treated. However, Panipenem is generally administered intravenously .
  • Results : The study showed that the efficacy and safety of Panipenem/betamipron was comparable to cefepime as empirical monotherapy for adult cancer patients with febrile neutropenia .

Safety And Hazards

Panipenem is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

The emergence of multidrug-resistant pathogens threatens the effectiveness of carbapenems, including Panipenem . It is imperative to further investigate the mechanisms and functions of monooxygenases to harness their potential in the development of next-generation antibiotics . Urgent measures are required to mitigate these issues and their substantial global impact .

Eigenschaften

IUPAC Name

(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7-,9+,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMABNNERDVXID-DLYFRVTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868982
Record name Panipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Panipenem

CAS RN

87726-17-8
Record name Panipenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87726-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panipenem [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087726178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Panipenem
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PANIPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9769W09JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Panipenem
Reactant of Route 2
Panipenem
Reactant of Route 3
Reactant of Route 3
Panipenem
Reactant of Route 4
Panipenem
Reactant of Route 5
Panipenem
Reactant of Route 6
Panipenem

Citations

For This Compound
3,890
Citations
KL Goa, S Noble - Drugs, 2003 - Springer
▴ Panipenem is a parenteral carbapenem antibacterial agent with a broad spectrum of in vitro activity covering a wide range of Gram-negative and Gram-positive aerobic and anaerobic …
Number of citations: 66 link.springer.com
T Fukuoka, S Ohya, T Narita, M Katsuta… - Antimicrobial agents …, 1993 - Am Soc Microbiol
… Permeation by panipenem was determined by measuring hydrolysis of the carbapenem by … Permeation by panipenem was also determined by counting uptake of [14C]panipenem into P…
Number of citations: 68 journals.asm.org
T Kimura, K Sunakawa, N Matsuura… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… The arbekacin and panipenem doses were based on our own guidelines. The initial … related to CL panipenem were found, and it was confirmed that CL panipenem does not …
Number of citations: 98 journals.asm.org
S Kojima, M Nadai, K Kitaichi, LI Wang… - Antimicrobial agents …, 1998 - Am Soc Microbiol
… panipenem was diminished in the presence of panipenem. These findings suggest that panipenem … , probably due to a panipenem-induced decrease in the numbers of enteric bacteria. …
Number of citations: 68 journals.asm.org
N Yamamura, K Imura, H Naganuma… - Drug Metabolism and …, 1999 - ASPET
Previously, a significant decrease in the trough plasma-concentration of valproic acid (VPA) owing to the concomitant administration of panipenem (PAPM)/betamipron, a carbapenem …
Number of citations: 71 dmd.aspetjournals.org
J Ji, Y Chen, Y Fu, HP Wang, YS Yu - International journal of …, 2013 - cabdirect.org
A total of 40 imipenem-susceptible and 40 imipenem-resistant clinical Acinetobacter baumannii strains from 12 cities across China were selected. Minimum inhibitory concentrations (…
Number of citations: 30 www.cabdirect.org
T Yamagata, MY Momoi, K Murai… - Therapeutic drug …, 1998 - journals.lww.com
Serum concentrations of valproic acid (VPA) were reduced to 0% to 40% of the original levels by concomitant use with panipenem-betamipron (PAM-BP) in three patients. The serum …
Number of citations: 50 journals.lww.com
A Kurihara, H Naganuma, M Hisaoka… - Antimicrobial agents …, 1992 - Am Soc Microbiol
The pharmacokinetic behavior of panipenem (PAPM)-betamipron (BP), a new carbapenem, in humans was successfully predicted from data collected from six animal species. PAPM …
Number of citations: 37 journals.asm.org
T Kimura, H Kokubun, M Nowatari… - Journal of …, 2001 - academic.oup.com
… on the pharmacokinetics of panipenem in the neonatal population… panipenem all the more complicated. We have developed a method to measure the serum concentration of panipenem…
Number of citations: 25 academic.oup.com
J Shimada, Y Kawahara - Drugs under experimental and clinical …, 1994 - europepmc.org
Carbapenems are beta-lactam antibiotics with a broad antibacterial spectrum and a potent bactericidal activity against both aerobic and anaerobic Gram-positive and Gram-negative …
Number of citations: 36 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.